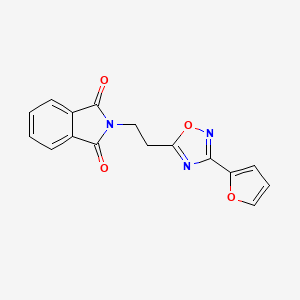
2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a novel organic compound characterized by its distinct structure incorporating furan, oxadiazole, and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves a multi-step process:
Step 1: : Furan-2-carboxylic acid reacts with hydroxylamine to form furan-2-carboxylic acid hydroxamate.
Step 2: : The hydroxamate undergoes a cyclization reaction with a nitrile to form the 1,2,4-oxadiazole ring.
Step 3: : This intermediate is then linked to an ethyl chain using standard alkylation techniques.
Step 4: : The final step involves the formation of the isoindoline-1,3-dione moiety through a condensation reaction with phthalic anhydride.
Industrial Production Methods: While the detailed protocols for large-scale production are often proprietary, these typically involve optimization of the laboratory synthesis techniques, focusing on reaction yield, purity, and cost-effectiveness. Industrial production may also involve the use of catalysts and high-throughput purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative reactions, particularly on the furan ring, using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions often target the oxadiazole ring, using agents such as lithium aluminum hydride.
Substitution: : Substitution reactions can occur on the furan or oxadiazole rings, typically with halogens or nitriles as substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous or acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogens (chlorine, bromine) or alkyl halides in the presence of catalysts.
Major Products Formed from These Reactions
The major products from these reactions include:
Oxidation: : Oxidized furan derivatives.
Reduction: : Reduced oxadiazole derivatives.
Substitution: : Halogenated or alkylated furan/oxadiazole compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules.
It serves as a precursor in developing new polymers with specialized properties.
Biology
Researchers study its potential as a bioactive molecule with applications in drug development.
Its unique structure allows for the exploration of new biochemical pathways and interactions.
Medicine
It is being investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Its ability to interact with biological targets makes it a candidate for drug design and discovery.
Industry
The compound's stability and reactivity make it useful in material science for developing new materials with specific characteristics.
It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its interactions with specific molecular targets. The furan ring is known for its electron-rich nature, allowing it to participate in various chemical reactions. The oxadiazole ring can engage in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to biological targets. The isoindoline-1,3-dione moiety is structurally rigid, providing stability to the compound's overall structure.
Molecular Targets and Pathways Involved
Enzymes: : The compound can inhibit or activate specific enzymes, influencing biochemical pathways.
Receptors: : It may bind to certain receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione stands out due to its combination of structural features, providing a unique set of chemical and biological properties.
Similar Compounds
3-(Furan-2-yl)-1,2,4-oxadiazole: : Shares the oxadiazole and furan components but lacks the isoindoline moiety.
Isoindoline-1,3-dione derivatives: : These compounds contain the isoindoline-1,3-dione structure but do not include the furan or oxadiazole rings.
Furan-based molecules: : Compounds like furan-2-carboxylic acid have the furan ring but differ significantly in their overall structure and function.
Its distinct combination of furan, oxadiazole, and isoindoline-1,3-dione makes it unique, enabling a wide array of applications in scientific research and industrial processes.
Properties
IUPAC Name |
2-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15-10-4-1-2-5-11(10)16(21)19(15)8-7-13-17-14(18-23-13)12-6-3-9-22-12/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOMWNPTSPDAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2660506.png)
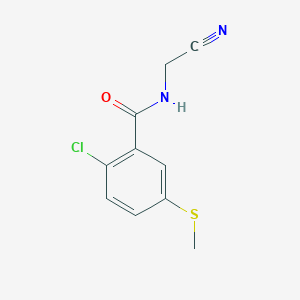

![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid](/img/structure/B2660516.png)
![(2E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2660517.png)
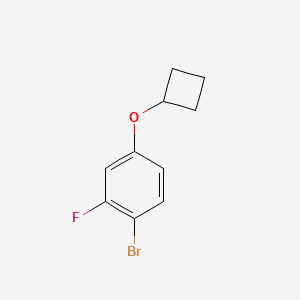
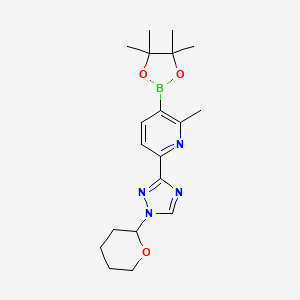
![N-(3-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2660522.png)

![2-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-METHYL-1H-PYRAZOL-1-YL]-4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDINE](/img/structure/B2660525.png)
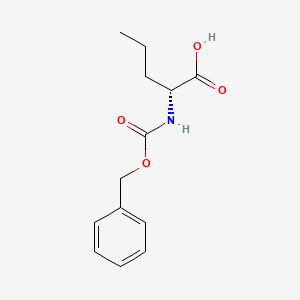
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2660527.png)
![2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2660529.png)
